molecular formula C2H7O4P B1618865 Bis(hydroxymethyl)phosphinic acid CAS No. 2074-67-1

Bis(hydroxymethyl)phosphinic acid

Cat. No. B1618865
CAS RN: 2074-67-1
M. Wt: 126.05 g/mol
InChI Key: INZLXIUOICFWDW-UHFFFAOYSA-N
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Description

Bis(hydroxymethyl)phosphinic acid is a chemical compound with the molecular formula C2H7O4P . It has a molecular weight of 126.05 .


Synthesis Analysis

The synthesis of Bis(hydroxymethyl)phosphinic acid has been accomplished by the phospha-Mannich reaction of a P–H precursor, an aldehyde, and an amine . The reaction is rarely clean and high-yielding .


Molecular Structure Analysis

The molecular structure of Bis(hydroxymethyl)phosphinic acid is represented by the linear formula C2H7O4P .


Chemical Reactions Analysis

Bis(hydroxymethyl)phosphinic acid has been found to react with PC1 5 in a phosphorus oxychloride medium in the temperature range from 60 to 100° . The reaction of Bis(hydroxymethyl)phosphinic acid with secondary amines and formaldehyde in wet AcOH led to aminomethyl-H-phosphinic acids in nearly quantitative yields and with almost no by-products .

Scientific Research Applications

Novel Acyclic Nucleoside Analogues

  • Application : BHPA was utilized in creating acyclic nucleoside analogues, paired with DNA nucleobases or 5-fluorouracil, for antiviral studies. These compounds, specifically thymine, cytosine, and adenine derivatives of BHPA, displayed activity against respiratory syncytial virus (Nawrot et al., 2004).

Synthesis of Polymeric and Monomeric Zinc Phosphinates

  • Application : BHPA was used as a ligand for synthesizing both polymeric and monomeric zinc phosphinates. This study highlighted the role of BHPA in the synthesis of zinc metaphosphate materials, with implications in materials science (Sukumaran et al., 2021).

Acid-Base and Coordination Properties

  • Application : Research on bis(phosphinic acids), including derivatives of BHPA, revealed their acid-base properties and coordination ability with various metal ions. This is significant for understanding their potential in coordination chemistry and materials science (David et al., 2014).

Analogues in DNA Oligomers

  • Application : BHPA-based analogues of acyclic nucleosides were synthesized and incorporated into short DNA oligomers, contributing to the field of nucleic acid chemistry and potential therapeutic applications (Nawrot et al., 2002).

Melafen and Supramolecular Structures

  • Application : The interaction of BHPA with melamine to form melafen demonstrated the formation of supramolecular polymeric nanostructures, an area of interest in nanotechnology and materials science (Konovalov et al., 2008).

Synthesis via Microwave Irradiation

  • Application : A method for synthesizing bis-(α-hydroxyalkyl)phosphinic acids using microwave irradiation was developed, demonstrating a more efficient synthesis route for these compounds (Kaboudin & As-habei, 2004).

Synthesis and Metal Ion Binding

  • Application : The synthesis of (α-hydroxymethyl)phosphinic acids and their coordination properties towards CuII ions were studied, contributing to our understanding of their binding abilities in chemical processes (Olszewski et al., 2007).

Transition Metal Complexes

  • Application : The reaction of bis(hydroxymethyl)ferrocenylmethylphosphine with amino acids led to the formation of trinuclear complexes, indicating its potential in coordination chemistry (Karasik et al., 2002).

Safety and Hazards

Bis(hydroxymethyl)phosphinic acid is considered hazardous. It has been classified with the GHS07 and GHS05 hazard symbols. The hazard statements associated with it are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) .

properties

IUPAC Name

bis(hydroxymethyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O4P/c3-1-7(5,6)2-4/h3-4H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZLXIUOICFWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)P(=O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285438
Record name bis(hydroxymethyl)phosphinic acid
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Molecular Weight

126.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(hydroxymethyl)phosphinic acid

CAS RN

2074-67-1
Record name Bis(hydroxymethyl)phosphinic acid
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Record name bis(hydroxymethyl)phosphinic acid
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Record name Bis(hydroxymethyl)phosphinic acid
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Record name BIS(HYDROXYMETHYL)PHOSPHINIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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